Cas no 921514-50-3 (N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide)

N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide structure
921514-50-3 structure
Product Name:N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide
CAS No:921514-50-3
MF:C19H19N5O2S
MW:381.451462030411
CID:6338851
PubChem ID:18569850
Update Time:2025-10-18

N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide
    • N-(2-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
    • 921514-50-3
    • N-(2-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
    • F2238-0027
    • N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide
    • AKOS024630415
    • Inchi: 1S/C19H19N5O2S/c1-26-16-10-6-5-9-15(16)20-17(25)13-27-19-22-21-18-23(11-12-24(18)19)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,25)
    • InChI Key: INJJCRYNTRZAPK-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=CC=1OC)=O)C1=NN=C2N1CCN2C1C=CC=CC=1

Computed Properties

  • Exact Mass: 381.12594604g/mol
  • Monoisotopic Mass: 381.12594604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 97.6Ų

N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide Pricemore >>

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Additional information on N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)acetamide

Comprehensive Analysis of N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide (CAS 921514-50-3)

The compound N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide, identified by its CAS number 921514-50-3, represents a significant advancement in the field of medicinal chemistry and drug discovery. This molecule, with its intricate structure combining an imidazo[2,1-c][1,2,4]triazole core and a methoxyphenyl acetamide moiety, has garnered attention for its potential applications in targeting specific biological pathways. Researchers and pharmaceutical developers are increasingly interested in its synthetic routes, biological activity, and mechanism of action, making it a subject of numerous scientific inquiries.

One of the most searched topics related to this compound is its structure-activity relationship (SAR). The presence of the sulfanyl linker and the phenyl-substituted imidazotriazole ring suggests potential interactions with enzymes or receptors involved in inflammatory or proliferative diseases. Recent studies highlight its relevance in kinase inhibition, a hot topic in oncology research. Given the rising global interest in targeted cancer therapies, this compound's unique scaffold could offer novel therapeutic avenues, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, the preparation of CAS 921514-50-3 involves multi-step organic transformations, including heterocyclic condensation and thioether formation. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's complexity and the need for optimized synthetic protocols. Researchers often search for alternative synthetic pathways to improve yield and scalability, which is critical for industrial applications. The compound's solubility and stability under physiological conditions are also key considerations for formulation development.

In the context of drug discovery, the pharmacokinetic properties of N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide are under investigation. Preliminary data suggest moderate bioavailability and metabolic stability, though further ADME studies are warranted. The compound's potential as a lead molecule has spurred interest in its derivatization to enhance efficacy and reduce off-target effects. This aligns with the growing demand for small-molecule modulators in treating complex diseases.

Another trending discussion revolves around the compound's intellectual property landscape. Patents covering its synthesis and applications are closely monitored by pharmaceutical companies, as they may hold the key to next-generation therapeutics. The imidazotriazole scaffold, in particular, is a focal point for patent filings, given its versatility in drug design. Searches for CAS 921514-50-3 often include queries about patent expiration dates and licensing opportunities, reflecting its commercial potential.

Environmental and regulatory aspects of this compound are also gaining traction. While it is not classified as a hazardous material, its ecotoxicological profile remains an area of active research. Regulatory bodies emphasize the need for comprehensive safety assessments, especially for compounds with heterocyclic architectures. This aligns with broader industry shifts toward green chemistry and sustainable synthesis practices.

In summary, N-(2-methoxyphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide (CAS 921514-50-3) exemplifies the intersection of innovative chemistry and therapeutic potential. Its study addresses pressing questions in drug development, intellectual property, and sustainability, making it a compelling subject for researchers and industry professionals alike. As the scientific community continues to explore its capabilities, this compound may well emerge as a cornerstone in the next wave of biomedical breakthroughs.

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